

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone mechanism of action

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Compound of Interest

Compound Name: (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

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An In-depth Technical Guide on the Mechanism of Action of **(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone** (KUS121)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone, commonly known as Kyoto University Substance 121 (KUS121), is a novel small molecule compound with significant cytoprotective properties.^{[1][2]} Its core mechanism of action revolves around the selective modulation of Valosin-Containing Protein (VCP), a highly abundant and essential AAA+ ATPase.^{[1][3][4]} By inhibiting the ATPase activity of VCP, KUS121 conserves intracellular ATP levels, particularly under conditions of cellular stress such as ischemia and endoplasmic reticulum (ER) stress.^{[1][5][6]} This ATP-sparing effect, coupled with the mitigation of pro-apoptotic ER stress pathways, confers robust protective effects in a variety of disease models, including ischemic injury, neurodegeneration, and atherosclerosis.^{[1][5][6][7]} This document provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies related to KUS121.

Core Mechanism of Action

The primary therapeutic effects of KUS121 stem from its direct interaction with and inhibition of Valosin-Containing Protein (VCP), also known as p97 in metazoans. VCP is a critical enzyme involved in a myriad of cellular processes, including protein homeostasis, endoplasmic reticulum-associated degradation (ERAD), and mitochondrial quality control, all of which are highly ATP-dependent.[8][9][10]

Primary Target: VCP ATPase Inhibition

KUS121 is a specific inhibitor of the ATPase activity of VCP, with a reported IC₅₀ value of 330 nM.[11] VCP utilizes the energy from ATP hydrolysis to remodel or segregate substrate proteins, a crucial function in maintaining cellular proteostasis.[8] Pathological conditions like ischemia lead to a rapid depletion of cellular ATP, compromising these vital functions and leading to cell death.[6] KUS121 intervenes by selectively inhibiting VCP's consumption of ATP, thereby preserving the cellular energy pool for other essential survival processes.[1][6] This action is particularly beneficial in energy-deprived states.[6]

Mitigation of Endoplasmic Reticulum (ER) Stress

A key consequence of VCP modulation by KUS121 is the significant attenuation of ER stress. ER stress occurs when the protein folding capacity of the ER is overwhelmed, leading to the accumulation of unfolded or misfolded proteins and activation of the Unfolded Protein Response (UPR).[9][10]

- **VCP's Role in ERAD:** VCP is essential for the ERAD pathway, where it functions to extract ubiquitinated misfolded proteins from the ER membrane, facilitating their degradation by the proteasome.[1][10]
- **KUS121's Modulatory Effect:** Under severe stress, the high ATP consumption by VCP can exacerbate energy depletion. KUS121's inhibition of VCP ATPase activity helps maintain ATP levels, which in turn supports cellular survival.[1][2] Studies show that KUS121 treatment reduces the expression of key pro-apoptotic UPR markers, most notably C/EBP homologous protein (CHOP).[1][2][4][12] By suppressing CHOP expression and subsequent caspase-3 cleavage, KUS121 mitigates ER stress-induced apoptosis.[1][12]
- **Restoration of ERAD Capacity:** Importantly, KUS121 appears to inhibit VCP's ATPase activity without completely abrogating its essential ERAD functions.[1] Evidence suggests that KUS121 treatment can restore ERAD-processing capacity, potentially by potentiating

upstream UPR pathways like the IRE1 α -sXBP1 axis, thus promoting a pro-survival adaptive response over a pro-apoptotic one.[1][13]

Downstream Anti-Apoptotic and Anti-Inflammatory Effects

The conservation of ATP and mitigation of ER stress culminate in potent anti-apoptotic and anti-inflammatory effects.

- **Cytoprotection:** KUS121 has demonstrated protective effects against stress-induced cell death in various cell types, including renal proximal tubular cells, primary cortical neurons, photoreceptors, and endothelial cells.[1][6][7][14]
- **Inflammation Reduction:** In models of atherosclerosis, KUS121 was shown to downregulate inflammatory pathways associated with the UPR, such as the Inositol-requiring enzyme 1 alpha (IRE1 α) pathway.[2][5] This leads to reduced expression of inflammatory markers like Nuclear Factor kappa B (NF- κ B) and Intercellular Adhesion Molecule 1 (ICAM-1) in plaque endothelium.[5]

Quantitative Data

The following table summarizes the key quantitative metrics associated with the activity of KUS121 from published literature.

Parameter	Value	Target/System	Reference
IC50	330 nM	Valosin-Containing Protein (VCP) ATPase Activity	[11]
Effective Concentration (in vitro)	50 - 200 μ M	Protection of endothelial cells and neurons from ER stress or OGD	[2][6]
Dosage (in vivo)	50 - 100 mg/kg	Attenuation of ischemic stroke and skin flap necrosis in rodents	[4][6]
Atherosclerosis Reduction	40 - 50%	Reduction in plaque progression in Apoe ^{-/-} mice	[3][5]

Experimental Protocols

The mechanism of KUS121 has been elucidated through a series of in vitro and in vivo experiments. Key methodologies are detailed below.

VCP ATPase Activity Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of KUS121 on VCP ATPase activity.
- Methodology:
 - Enzyme Source: Recombinant human VCP/p97 protein is used.
 - Reaction Buffer: A typical buffer contains 25 mM Tris (pH 7.5), 10 mM MgCl₂, and 0.01% Triton X-100.
 - Procedure: The VCP enzyme is incubated with varying concentrations of KUS121 in the presence of a defined concentration of ATP (e.g., 150 μ M). The reaction is allowed to

proceed for a set time (e.g., 60 minutes) at 30-37°C.

- Detection: The amount of ADP produced is quantified. Commercially available assays like the Transcreener ADP² Assay are commonly used, which detect ADP via a fluorescent signal change (FP, FI, or TR-FRET).[15]
- Analysis: The rate of ADP production is plotted against the logarithm of KUS121 concentration, and the data is fitted to a dose-response curve to calculate the IC₅₀ value.

In Vitro ER Stress and Cell Viability Model

- Objective: To evaluate the protective effect of KUS121 against ER stress-induced cell death.
- Methodology:
 - Cell Culture: Relevant cell lines (e.g., human EA.hy926 endothelial cells, rat renal proximal tubular cells) are cultured under standard conditions.[1][2]
 - Induction of ER Stress: Cells are treated with a known ER stress inducer, such as tunicamycin (e.g., 0.25-1 µg/mL), for a specified duration (e.g., 6-48 hours).[2][16]
 - KUS121 Treatment: Experimental groups are co-treated with tunicamycin and various concentrations of KUS121 (e.g., 50-100 µM). A vehicle control (DMSO) is run in parallel.[2]
 - Cell Viability Assessment: Cell viability is measured using assays such as the water-soluble tetrazolium salt (WST) assay.[6]
 - Apoptosis Assessment: Apoptosis is quantified by methods like TUNEL staining for DNA fragmentation or Western blot analysis for the presence of cleaved caspase-3.[1][5]

Western Blot Analysis for UPR Markers

- Objective: To measure the effect of KUS121 on the expression of ER stress-related proteins.
- Methodology:
 - Sample Preparation: Following the in vitro ER stress protocol, cells are lysed to extract total protein.

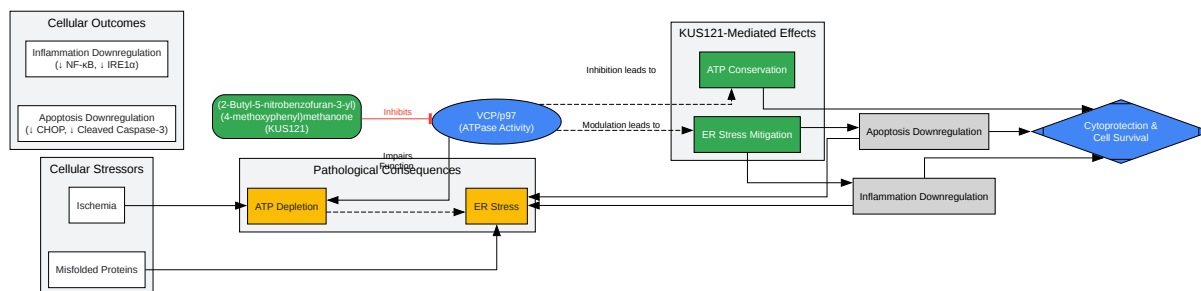
- SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for UPR markers (e.g., CHOP, BiP, VCP) and a loading control (e.g., β -actin).[\[16\]](#)
[\[17\]](#)
- Detection: The membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Intracellular ATP Level Measurement

- Objective: To confirm that KUS121 preserves cellular ATP levels under stress.
- Methodology:
 - Experimental Setup: Cells are subjected to stress conditions (e.g., oxygen-glucose deprivation [OGD] or tunicamycin treatment) in the presence or absence of KUS121.[\[1\]](#)[\[6\]](#)
 - ATP Quantification: Cellular ATP is extracted and measured using a luciferin/luciferase-based bioluminescence assay. The light output is proportional to the ATP concentration and is measured with a luminometer.
 - Analysis: ATP levels are normalized to total protein content and compared across treatment groups.[\[6\]](#)

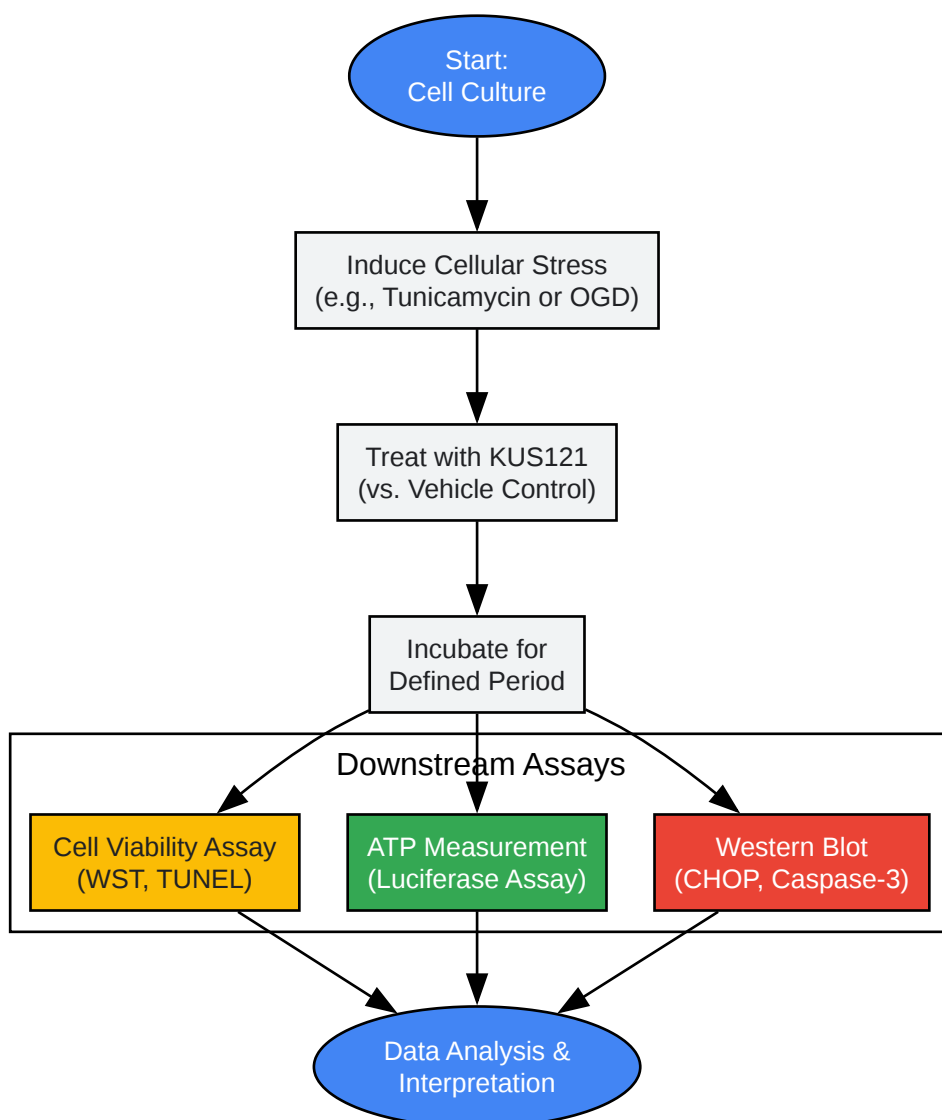
Visualizations

The following diagrams illustrate the core mechanisms and experimental workflows associated with KUS121.



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Caption: Core signaling pathway of KUS121.



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Caption: General experimental workflow for in vitro evaluation of KUS121.

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